molecular formula C17H19NO B3187165 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 1416372-08-1

7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No. B3187165
M. Wt: 253.34 g/mol
InChI Key: WFVIROBPMUDMMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for azepine derivatives. One notable approach involves [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions. These reactions yield monocyclic and annelated seven-membered azaheterocycles, including azepines. These compounds serve as key structural fragments in various biologically active molecules .

Another method employs a catalyst-free ring expansion domino reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes. This process constructs the dibenzo[b,d]azepine skeleton, which is relevant for drug development .


Molecular Structure Analysis

The crystal structure of (1S,2R)-7-benzyloxy-2-methyl-3-tosyl-2,3,4,5-tetrahydro-1H-3-benz-azepin-1-ol** reveals a chair-like conformation for the seven-membered azepine ring. The adjacent OH and CH3 groups on the azepine ring are in a trans configuration. The benzyloxy and tosylate moieties are inclined to the planar 3-benzazepine ring, forming a three-dimensional architecture .

properties

IUPAC Name

7-phenylmethoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-6-14(7-3-1)13-19-16-9-10-17-15(12-16)8-4-5-11-18-17/h1-3,6-7,9-10,12,18H,4-5,8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVIROBPMUDMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 2
Reactant of Route 2
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 3
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 4
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 5
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 6
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

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